5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (CAS Number: 1574607-98-9) is a synthetic compound with potential therapeutic implications. Its complex structure suggests diverse biological activities that warrant investigation.
Property | Value |
---|---|
Molecular Formula | C23H27N3O2 |
Molecular Weight | 377.5 g/mol |
Structure | Structure |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The pyridoquinazoline scaffold is known for its activity against kinases and other enzymes that play critical roles in cancer cell proliferation and survival.
Pharmacological Studies
In vitro studies are essential for elucidating the pharmacological profile of this compound. Preliminary data suggest potential inhibitory effects on key enzymes involved in metabolic pathways. For example, compounds structurally related to this compound have shown inhibition of squalene synthase and cholesterol synthesis in liver cells .
In Vitro Studies
- Cell Viability Assays : Initial experiments using cell lines derived from various cancers could provide insights into the cytotoxic effects of the compound.
- Western Blot Analysis : This technique can be employed to assess changes in protein expression associated with cell cycle regulation and apoptosis.
In Vivo Models
Utilizing mouse xenograft models can help determine the efficacy of 5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo in reducing tumor growth. Such models are crucial for understanding the pharmacokinetics and biodistribution of the compound.
Comparative Analysis with Related Compounds
Compound Name | Activity | Reference |
---|---|---|
Trametinib + 4-Methylumbelliferone | Antitumor Effects | Cho et al., 2017 |
Squalene Synthase Inhibitors | Cholesterol Synthesis Inhibition | Ismail et al., 2010 |
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Suggested areas include:
- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
- Toxicology Assessments : Evaluating safety profiles through comprehensive toxicity studies.
- Clinical Trials : If preclinical data are promising, advancing to clinical trials could establish therapeutic potential.
Properties
IUPAC Name |
5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-6-8-17(9-7-16)12-13-24-22(27)18-10-11-19-20(15-18)25(2)21-5-3-4-14-26(21)23(19)28/h6-11,15,21H,3-5,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFUYBOWCJEVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.